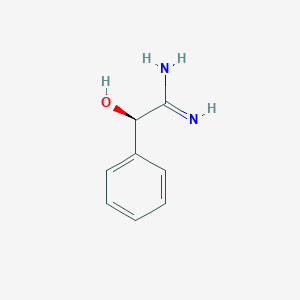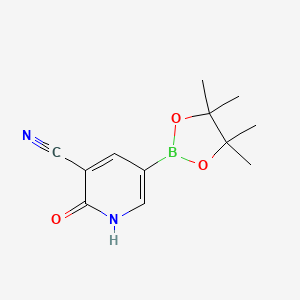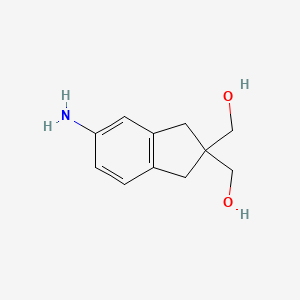
(5-Amino-2,3-dihydro-1H-indene-2,2-diyl)dimethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Amino-2,3-dihydro-1H-indene-2,2-diyl)dimethanol is an organic compound with the molecular formula C11H15NO2. This compound features an indene core with amino and hydroxyl functional groups, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Amino-2,3-dihydro-1H-indene-2,2-diyl)dimethanol typically involves the reduction of corresponding indene derivatives. One common method includes the hydrogenation of 5-nitro-2,3-dihydro-1H-indene-2,2-diyl)dimethanol using palladium on carbon (Pd/C) as a catalyst under hydrogen gas. The reaction is carried out in an acidic medium, such as acetic acid, to facilitate the reduction process .
Industrial Production Methods
Industrial production of this compound may involve similar hydrogenation techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure, ensures high yield and purity of the product.
化学反応の分析
Types of Reactions
(5-Amino-2,3-dihydro-1H-indene-2,2-diyl)dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be further reduced to form fully saturated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of fully saturated indene derivatives.
Substitution: Formation of amides or other substituted products.
科学的研究の応用
(5-Amino-2,3-dihydro-1H-indene-2,2-diyl)dimethanol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized as an intermediate in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of (5-Amino-2,3-dihydro-1H-indene-2,2-diyl)dimethanol involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of kinase activity, which is crucial in cell signaling and cancer progression .
類似化合物との比較
Similar Compounds
2-Amino-2,3-dihydro-1H-indene-5-carboxamide: Another indene derivative with similar structural features but different functional groups.
5,6-Diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride: A related compound used as an intermediate in organic synthesis.
Uniqueness
(5-Amino-2,3-dihydro-1H-indene-2,2-diyl)dimethanol is unique due to its combination of amino and hydroxyl groups on the indene core, which allows for diverse chemical reactivity and potential biological activities.
特性
分子式 |
C11H15NO2 |
|---|---|
分子量 |
193.24 g/mol |
IUPAC名 |
[5-amino-2-(hydroxymethyl)-1,3-dihydroinden-2-yl]methanol |
InChI |
InChI=1S/C11H15NO2/c12-10-2-1-8-4-11(6-13,7-14)5-9(8)3-10/h1-3,13-14H,4-7,12H2 |
InChIキー |
BCZAYWDSFXKKPW-UHFFFAOYSA-N |
正規SMILES |
C1C2=C(CC1(CO)CO)C=C(C=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(tert-Butoxycarbonyl)-1-oxa-7-azaspiro[3.5]nonane-3-carboxylic acid](/img/structure/B11755137.png)
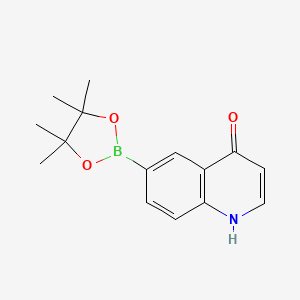
![tert-butyl N-[(1S,6s)-3-azabicyclo[3.1.1]heptan-6-yl]carbamate](/img/structure/B11755146.png)
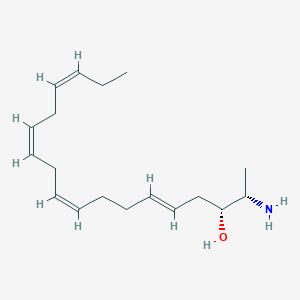
![3-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoic acid](/img/structure/B11755165.png)
![1-(4,6-Dimethoxybenzo[d][1,3]dioxol-5-yl)ethan-1-one](/img/structure/B11755171.png)
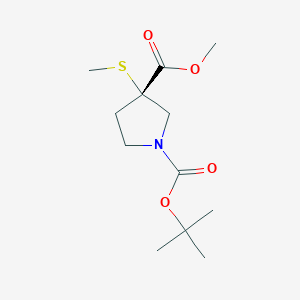
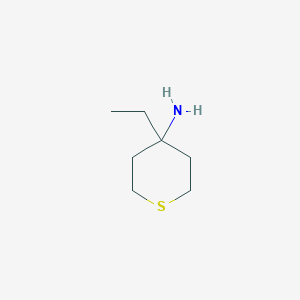
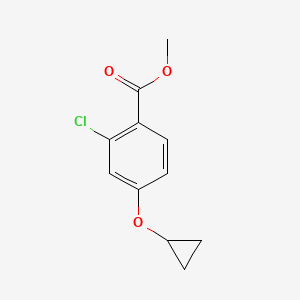
![rac-(1R,2S,6R,7S)-4-azatricyclo[5.2.1.0~2,6~]decane hydrochloride](/img/structure/B11755193.png)
![(E)-N-[(3-Phenoxyphenyl)methylidene]hydroxylamine](/img/structure/B11755200.png)
![[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11755206.png)
